molecular formula C14H14BrN B1380231 (4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine CAS No. 1539832-52-4

(4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine

Cat. No.: B1380231
CAS No.: 1539832-52-4
M. Wt: 276.17 g/mol
InChI Key: WJVWBONERJQEDX-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine is an organic compound with the molecular formula C14H14BrN It features a bromonaphthalene moiety attached to a cyclopropylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.

    Formation of Cyclopropylmethanamine: Cyclopropylmethanamine can be synthesized through the reaction of cyclopropylcarbinol with ammonia in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves the coupling of 4-bromonaphthalene with cyclopropylmethanamine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted naphthalenes.

Scientific Research Applications

(4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropylmethanamine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(cyclopropyl)methanamine
  • (4-Bromonaphthalen-2-yl)(cyclopropyl)methanamine
  • (4-Chloronaphthalen-1-yl)(cyclopropyl)methanamine

Uniqueness

(4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine is unique due to the presence of both a bromonaphthalene and a cyclopropylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-bromonaphthalen-1-yl)-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c15-13-8-7-12(14(16)9-5-6-9)10-3-1-2-4-11(10)13/h1-4,7-9,14H,5-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVWBONERJQEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C3=CC=CC=C32)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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